Cas no 40375-94-8 (N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide)

N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic organic compound featuring a quinoxaline core linked to an ethoxyphenyl acetamide moiety. This structure imparts potential bioactivity, making it of interest in pharmaceutical and agrochemical research. The compound's rigid heterocyclic framework and amide functionality enhance its binding affinity to biological targets, while the ethoxy group may improve solubility and metabolic stability. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Suitable for applications in drug discovery and material science, this compound offers a versatile scaffold for developing novel therapeutic agents or functional materials. High-purity synthesis ensures reproducibility in research applications.
N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide structure
40375-94-8 structure
商品名:N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
CAS番号:40375-94-8
MF:C18H19N3O3
メガワット:325.36176
CID:333149
PubChem ID:2865575

N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-Quinoxalineacetamide,N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-3-oxo-
    • N-(4-ETHOXY-PHENYL)-2-(3-OXO-1,2,3,4-TETRAHYDRO-QUINOXALIN-2-YL)-ACETAMIDE
    • N-(4-ethoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
    • N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
    • N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide
    • AKOS016317560
    • Oprea1_776827
    • SR-01000451031
    • AB00602288-02
    • Oprea1_796764
    • MFCD01163322
    • AKOS000531834
    • SR-01000451031-1
    • MLS000712099
    • Cambridge id 5734215
    • F1065-0140
    • CHEMBL1569748
    • Z56921441
    • HMS2628I18
    • EN300-06255
    • SMR000281866
    • CS-0220277
    • DTXSID40386557
    • 40375-94-8
    • MDL: MFCD01163322
    • インチ: InChI=1S/C18H19N3O3/c1-2-24-13-9-7-12(8-10-13)19-17(22)11-16-18(23)21-15-6-4-3-5-14(15)20-16/h3-10,16,20H,2,11H2,1H3,(H,19,22)(H,21,23)
    • InChIKey: FUIHHMORQOEWCP-UHFFFAOYSA-N
    • ほほえんだ: CCOC1=CC=C(NC(CC2C(NC3=CC=CC=C3N2)=O)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 325.143
  • どういたいしつりょう: 325.143
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 449
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 79.5Ų

じっけんとくせい

  • 密度みつど: 1.233
  • ふってん: 635.4°C at 760 mmHg
  • フラッシュポイント: 338.1°C
  • 屈折率: 1.601

N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1065-0140-5μmol
N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
40375-94-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1065-0140-3mg
N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
40375-94-8 90%+
3mg
$63.0 2023-05-17
Chemenu
CM221462-1g
N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
40375-94-8 97%
1g
$*** 2023-05-30
Life Chemicals
F1065-0140-10μmol
N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
40375-94-8 90%+
10μl
$69.0 2023-05-17
Enamine
EN300-06255-0.25g
N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
40375-94-8 96%
0.25g
$88.0 2023-10-28
Enamine
EN300-06255-2.5g
N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
40375-94-8 96%
2.5g
$474.0 2023-10-28
Life Chemicals
F1065-0140-40mg
N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
40375-94-8 90%+
40mg
$140.0 2023-05-17
A2B Chem LLC
AG14534-5g
N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
40375-94-8 96%
5g
$773.00 2024-04-20
A2B Chem LLC
AG14534-50mg
N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
40375-94-8 96%
50mg
$77.00 2024-04-20
Aaron
AR00D70Y-1g
N-(4-ETHOXY-PHENYL)-2-(3-OXO-1,2,3,4-TETRAHYDRO-QUINOXALIN-2-YL)-ACETAMIDE
40375-94-8 95%
1g
$357.00 2025-02-10

N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide 関連文献

N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamideに関する追加情報

Professional Introduction to N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS No. 40375-94-8)

N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, identified by its CAS number 40375-94-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research and development in medicinal chemistry.

The core structure of this compound features a quinoxaline moiety, which is a heterocyclic organic compound containing two nitrogen atoms at the 1 and 4 positions of the quinoxaline ring. The presence of a 3-oxo group at the 3-position of the tetrahydroquinoxalin scaffold introduces electrophilic characteristics, enhancing its reactivity in various biochemical pathways. This structural feature is particularly relevant in the design of molecules that interact with biological targets such as enzymes and receptors.

The amide functional group at the 2-position of the molecule plays a crucial role in modulating its pharmacokinetic properties. Amides are known for their stability and bioavailability, making them favorable in drug design. The combination of the 4-ethoxyphenyl group with the amide linkage suggests potential interactions with serine proteases and other enzymes that are involved in metabolic pathways. This has led to investigations into its potential as an inhibitor or modulator in therapeutic contexts.

In recent years, there has been a surge in research focused on quinoxaline derivatives due to their diverse biological activities. These derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The specific derivative N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been studied for its potential role in modulating pathways associated with neurodegenerative diseases. Preliminary studies have indicated that this compound may exhibit neuroprotective properties by interacting with specific targets involved in oxidative stress and inflammation.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 3-oxo group necessitates careful handling to prevent unwanted side reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the quinoxaline core efficiently. These methods not only enhance the synthetic route but also improve scalability for industrial applications.

The pharmacological profile of N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been explored through both in vitro and in vivo studies. In vitro assays have demonstrated interactions with various enzymes and receptors, suggesting multiple mechanisms of action. For instance, studies have shown that this compound can inhibit certain serine proteases by binding to their active sites. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system disorders.

In vivo studies have provided further insights into its potential therapeutic applications. Animal models have been used to evaluate its efficacy in reducing inflammation and oxidative stress markers associated with neurodegenerative diseases. The results have been promising, indicating that this compound may slow down disease progression by modulating key pathological pathways. These findings have prompted further investigation into its potential as a lead compound for drug development.

The structural features of N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide also make it a valuable scaffold for structure-based drug design. Computational methods such as molecular docking have been employed to understand how this compound interacts with biological targets at an atomic level. These simulations have helped identify key residues involved in binding and have provided insights into optimizing the molecule for better efficacy and selectivity.

The future direction of research on this compound includes exploring its mechanism of action in greater detail and conducting clinical trials to assess its safety and efficacy in humans. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical applications. Additionally, green chemistry principles are being integrated into synthetic routes to minimize environmental impact while maintaining high efficiency.

In conclusion, N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS No. 40375-94-8) represents a significant advancement in pharmaceutical chemistry with potential therapeutic applications across multiple disease areas. Its unique structural features and promising biological activities make it a compelling candidate for further research and development. As our understanding of biochemical pathways continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases.

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